1-(4-Aminophenyl)piperidine-4-carboxylic acid
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound centers around a six-membered saturated piperidine ring system that adopts a chair conformation, providing optimal spatial arrangement for both substituents. The piperidine nitrogen atom serves as the connecting point for the para-aminophenyl group, creating a direct nitrogen-carbon bond that establishes the compound's characteristic structural motif. The carboxylic acid functionality occupies the 4-position of the piperidine ring, positioned axially or equatorially depending on conformational preferences and intermolecular interactions. The para-aminophenyl substituent introduces planar aromatic character to the molecule, with the amino group positioned directly opposite to the piperidine attachment point on the benzene ring.
The stereochemical features of this compound are primarily governed by the chair conformation of the piperidine ring, which can undergo rapid ring-flipping at room temperature. The 4-carboxylic acid group can occupy either axial or equatorial positions relative to the ring plane, with the equatorial orientation generally favored due to reduced steric hindrance. The aromatic aminophenyl group extends outward from the piperidine nitrogen, creating a T-shaped or L-shaped overall molecular geometry depending on the adopted conformation. The presence of multiple hydrogen bond donors and acceptors, including the carboxylic acid group and the primary amine functionality, significantly influences the compound's three-dimensional structure and intermolecular interactions.
Properties
IUPAC Name |
1-(4-aminophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEIAIUCXVOVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 4-Aminobenzonitrile and Piperidine-4-carboxylic Acid
One common synthetic route involves the reaction of 4-aminobenzonitrile with piperidine-4-carboxylic acid under catalytic conditions in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The key features are:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Aminobenzonitrile + Piperidine-4-carboxylic acid | Reactants combined in DMF or THF solvent |
| 2 | Catalyst (e.g., acid or base catalyst) | Facilitates nucleophilic substitution or amidation |
| 3 | Temperature: 80-120°C | Elevated temperature to promote reaction |
| 4 | Reaction time: 6-12 hours | Sufficient time for completion |
| 5 | Workup: Extraction, purification | Purification by recrystallization or chromatography |
This method yields the target compound with moderate to high purity and yield, optimized by adjusting temperature, catalyst type, and reaction time.
Protection and Deprotection Strategy via Boc-Protected Intermediates
A patent (CN104628627A) describes an industrially viable method involving Boc-protected piperidine intermediates, which can be adapted for the preparation of related piperidine derivatives with amino substituents:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Piperidinecarboxamide + Triethylamine + Di-tert-butyl dicarbonate (Boc2O) | Formation of 1-Boc-4-piperidyl urea intermediate |
| 2 | Stirring at 20-25°C for 8-10 hours | Reaction proceeds under mild conditions |
| 3 | pH adjustment with dilute HCl to ~6-7 | Neutralization and extraction with dichloromethane |
| 4 | Crystallization from acetone at 0-2°C | Isolation of pure 1-Boc-4-piperidyl urea |
| 5 | Treatment with bromine in sodium hydroxide solution, reflux 3-5 hours | Conversion to 1-Boc-4-amino piperidine |
| 6 | Acidification to pH 5-6, extraction, drying, crystallization | Final isolation of protected amino piperidine derivative |
| 7 | Boc deprotection (not detailed in patent, typically acid treatment) | Yields free 4-aminopiperidine intermediate |
This method offers advantages such as ease of raw material availability, high selectivity, good yield, and suitability for scale-up industrial production.
Alternative Methods Involving Anilinopiperidine Derivatives
Though focused on 1-benzyl-4-anilinopiperidine-4-carboxylic acid, related synthetic methods provide insights into preparing substituted piperidine carboxylic acids:
- Reaction of benzylpiperidin-4-one with aniline derivatives under reflux in acetic acid or glacial acetic acid
- Use of ammonium hydroxide or other bases to facilitate substitution
- Purification via crystallization and filtration steps
These methods underscore the importance of controlling reaction conditions such as temperature, solvent choice, and pH for high purity and yield.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Industrial Feasibility |
|---|---|---|---|---|---|---|
| Direct coupling (4-aminobenzonitrile + piperidine-4-carboxylic acid) | 4-Aminobenzonitrile, Piperidine-4-carboxylic acid, catalyst | 80-120°C, 6-12 h, DMF or THF solvent | 65-80 | >95 | Simple, fewer steps | Moderate |
| Boc-protected intermediate method | 4-Piperidinecarboxamide, triethylamine, Boc2O, bromine, NaOH | 20-25°C (Boc protection), reflux (bromination) | 70-85 | >98 | High selectivity, stable product, scalable | High |
| Anilinopiperidine derivative method | Benzylpiperidin-4-one, aniline, acetic acid | Reflux, acidic medium | 60-75 | >90 | Versatile substitutions | Moderate |
Key Research Findings and Notes
- The Boc-protection strategy is favored in industrial synthesis due to its mild conditions, high yield, and product stability.
- Direct coupling methods require careful optimization of catalysts and solvents to maximize yield and purity.
- The compound’s amino group allows for further chemical transformations, including oxidation and substitution, useful in derivative synthesis.
- Purification typically involves crystallization at low temperatures (0 to 2°C) and solvent extraction techniques to achieve high purity essential for pharmaceutical applications.
- Reaction monitoring by vapor phase detection (e.g., GC) confirms purity levels above 95-98% in optimized processes.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
1-(4-Aminophenyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-Aminophenyl)piperidine-4-carboxylic acid and analogous piperidine derivatives:
Key Structural and Functional Insights:
Substituent Effects on Solubility: The carboxylic acid group in the target compound enhances water solubility, whereas ester (e.g., ethoxycarbonyl) or halogenated (e.g., chlorophenoxy) groups increase lipophilicity . Hydrochloride salts (e.g., pyridinyl derivative) further improve solubility for pharmaceutical formulations .
Bioactivity Implications: Aromatic amines (4-aminophenyl) may interact with serotonin or dopamine receptors, suggesting CNS applications . Bulky substituents like benzyl or Fmoc groups (e.g., ) reduce bioavailability but improve selectivity in enzyme inhibition .
Synthetic Utility :
- Boc- and Fmoc-protected derivatives () are critical intermediates in peptide synthesis .
- Allyl and ester groups enable post-synthetic modifications, such as cross-coupling or hydrolysis .
Research Findings and Trends
Recent studies highlight the versatility of piperidine-4-carboxylic acid derivatives:
- Drug Discovery: Compounds with sulfonyl linkages (e.g., 1-((4-Aminophenyl)sulfonyl)piperidine-4-carboxylic acid) exhibit protease inhibitory activity, with IC₅₀ values in the nanomolar range .
- Neuropharmacology: Pyridinyl and anilino derivatives show affinity for σ-1 and NMDA receptors, relevant in pain management and neurodegenerative diseases .
- Material Science : Allyl-substituted derivatives are used in polymer networks due to their reactivity in radical polymerization .
Biological Activity
1-(4-Aminophenyl)piperidine-4-carboxylic acid, identified by its CAS number 943816-76-0, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is C13H16N2O2, with a molecular weight of approximately 220.27 g/mol. Its structure includes a piperidine ring substituted with an amino group at the para position of a phenyl ring and a carboxylic acid group at the fourth position of the piperidine. This configuration contributes to its reactivity and biological interactions.
Synthesis Methods
Various synthetic routes have been developed for producing this compound, including:
- Conventional Organic Synthesis : Utilizing standard reactions such as amination and carboxylation.
- Microwave-Assisted Synthesis : A novel method that enhances yield and purity through rapid heating techniques .
Biological Activity
The biological activity of this compound has been investigated in several contexts:
Pharmacological Interactions
This compound is believed to interact with various biological targets, influencing pathways related to cell proliferation, neurotransmission, and enzyme inhibition. Notable interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : It may act as a ligand for receptors involved in neurotransmission, suggesting potential applications in treating neurological conditions.
Case Studies and Research Findings
Several studies have highlighted the compound's biological efficacy:
- Cancer Therapy : Research indicates that derivatives of piperidine compounds, including this compound, exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells .
- Neuroprotective Effects : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential benefits in Alzheimer's disease treatment .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | Simpler structure; potential use in similar applications. |
| Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate | C14H20N2O2 | Ester derivative; different solubility characteristics. |
| N-(2-aminoethyl)piperidine-4-carboxamide | C9H16N2O2 | Contains an amide functional group; altered activity. |
The presence of both an amino group and a carboxylic acid enhances the interaction capabilities of this compound compared to simpler analogs.
Q & A
Q. What are the standard synthetic routes for 1-(4-Aminophenyl)piperidine-4-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves condensation reactions between piperidine derivatives and aromatic amines. For example, intermediates like benzaldehyde 4-phenyl-3-thiosemicarbazones are prepared and further functionalized to yield the target compound. Key steps include cyclization and amide bond formation, often using reagents like HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions . Characterization relies on IR spectroscopy (to confirm carbonyl and amine groups) and NMR (¹H/¹³C) for structural elucidation, particularly to verify the piperidine ring conformation and aromatic substitution patterns .
Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
- NMR : ¹H NMR confirms proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons at δ 6.5–7.5 ppm). ¹³C NMR resolves carbon types (e.g., carboxylic acid carbon at ~175 ppm) .
- Mass spectrometry : Determines molecular weight (e.g., [M+H]⁺ peak matching C₁₂H₁₅N₂O₂).
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar piperidine derivatives:
- Acute toxicity : Category 4 (H302: harmful if swallowed).
- Skin/eye irritation : Category 2 (H315/H319).
- Use PPE (gloves, goggles) and work in a fume hood. First aid includes rinsing eyes/skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can synthetic yields be optimized while adhering to green chemistry principles?
Recent methods emphasize solvent selection (e.g., ethanol or water instead of DMF) and catalyst recycling. For example, microwave-assisted synthesis reduces reaction times and energy use. A study on analogous piperidine derivatives achieved 85% yield using aqueous-phase reactions with biodegradable catalysts .
Q. How do structural modifications at the 4-aminophenyl or piperidine moieties affect biological activity?
- Aminophenyl substitution : Electron-withdrawing groups (e.g., -NO₂) enhance binding to NMDA receptors (IC₅₀ ~107 nM), while bulky groups reduce solubility .
- Piperidine ring modification : Introducing a carboxylic acid at position 4 improves water solubility but may reduce blood-brain barrier penetration. Methylation at the nitrogen increases lipophilicity, as seen in analogs like 1-(2-dimethylaminoethyl)piperidine-4-carboxylic acid .
Q. How can contradictory data on receptor binding affinities be resolved?
Contradictions often arise from assay conditions (e.g., pH, ion concentration). For example, NMDA receptor affinity (IC₅₀) varies between cortical wedge assays (~4.2 µM) and radioligand binding (~107 nM) due to differences in receptor preparation . Standardizing buffer systems and using orthogonal assays (e.g., SPR vs. fluorescence polarization) can mitigate discrepancies.
Q. What computational methods are effective for predicting SAR (structure-activity relationships)?
- Molecular docking : Identifies key interactions (e.g., hydrogen bonding between the carboxylic acid and Arg523 in NMDA receptors) .
- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to predict bioavailability. A study on tetrazole bioisosteres achieved R² = 0.89 for activity prediction .
Q. What are common pitfalls in designing derivatives for improved metabolic stability?
- Over-lipophilicity : High logP (>3) leads to cytochrome P450-mediated oxidation. Introducing polar groups (e.g., -SO₃H) or using prodrugs (e.g., ethyl esters) improves stability .
- Steric hindrance : Bulky substituents at the piperidine nitrogen reduce enzymatic degradation but may compromise target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
